![molecular formula C24H20F2O2 B12552726 (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] CAS No. 142347-51-1](/img/structure/B12552726.png)
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two 4-fluorophenyl methanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5,6-tetramethyl-1,3-phenylenediamine and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 2,4,5,6-tetramethyl-1,3-phenylenediamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Polymer Science: Utilized in the production of polymers with enhanced thermal and mechanical properties.
Electronics: Employed in the fabrication of electronic components such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
- (2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,3,5,6-Tetramethyl-1,4-phenylenediamine
- 2,3,5,6-Tetramethylbenzene-1,4-diethylamine
Comparison:
- Structural Differences: While (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] has fluorophenyl groups, similar compounds may have different substituents such as boronates or amines.
- Reactivity: The presence of fluorine atoms in (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] imparts unique reactivity patterns compared to its analogs.
- Applications: The specific applications of each compound vary based on their structural features and reactivity. For example, boronate derivatives are widely used in Suzuki-Miyaura coupling reactions, while amine derivatives are important in polymer synthesis.
Eigenschaften
CAS-Nummer |
142347-51-1 |
|---|---|
Molekularformel |
C24H20F2O2 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
[3-(4-fluorobenzoyl)-2,4,5,6-tetramethylphenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H20F2O2/c1-13-14(2)21(23(27)17-5-9-19(25)10-6-17)16(4)22(15(13)3)24(28)18-7-11-20(26)12-8-18/h5-12H,1-4H3 |
InChI-Schlüssel |
LERGREHHDZGGSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C(=O)C2=CC=C(C=C2)F)C)C(=O)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
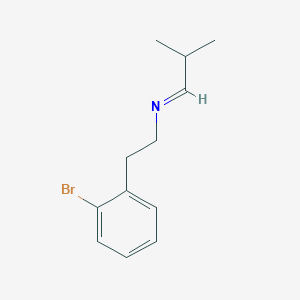

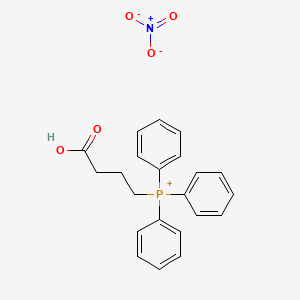
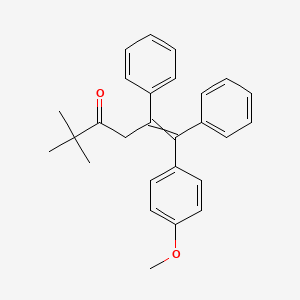
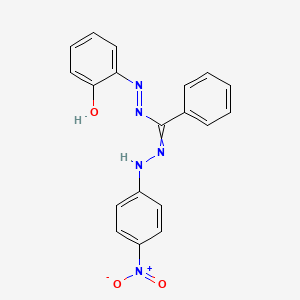

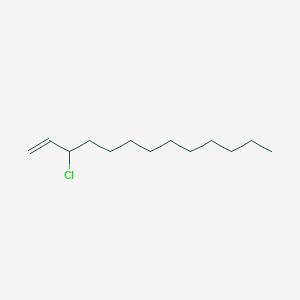
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
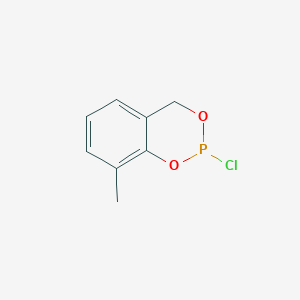

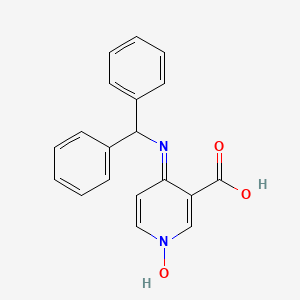
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
